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Introduction

2-(Diphenylmethylthio)ethylamine, also known as 2-(benzhydrylthio)ethanamine, is a
thioether amine that has garnered interest in neuropharmacology due to its structural similarity
to the wakefulness-promoting agent, Modafinil. As a sulfur-containing analogue of Modafinil's
corresponding amine, this compound serves as a valuable tool for investigating the structure-
activity relationships of atypical dopamine transporter (DAT) inhibitors. Understanding the
chemical properties, synthesis, and biological activity of 2-(Diphenylmethylthio)ethylamine is
crucial for the development of novel therapeutics targeting monoamine transporters with
potentially improved pharmacological profiles.

This technical guide provides a comprehensive overview of 2-(Diphenylmethylthio)ethylamine,
including its physicochemical properties, a detailed synthesis protocol, its pharmacological
profile with a focus on its interaction with the dopamine transporter, and a discussion of its
mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Diphenylmethylthio)ethylamine is
presented in the table below. These properties are essential for its handling, formulation, and
interpretation of biological data.
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Property Value Reference

IUPAC Name 2-(benzhydrylthio)ethanamine PubChem
2-

Synonyms (Diphenylmethylthio)ethylamin pubChem

e, 2-

benzhydrylsulfanylethanamine

CAS Number 15515-59-0 PubChem
Molecular Formula Ci1sH17NS PubChem
Molecular Weight 243.4 g/mol PubChem

Not specified in literature; likely
Appearance ) ] ) Inferred
an oil or low-melting solid

XLogP3-AA 3.1 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

2 PubChem
Count
Rotatable Bond Count 5 PubChem

Synthesis of 2-(Diphenylmethylthio)ethylamine

The synthesis of 2-(Diphenylmethylthio)ethylamine can be achieved through the coupling of
diphenylmethanol with cysteamine hydrochloride. The following protocol is adapted from a
reported synthesis of Modafinil analogues.[1]

Reaction Scheme
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Synthesis of 2-(Diphenylmethylthio)ethylamine.

Experimental Protocol

Materials:

Diphenylmethanol

Cysteamine hydrochloride

Boron trifluoride diethyl etherate (BFs-OEtz2)

Glacial acetic acid

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser
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e Magnetic stirrer

e Separatory funnel
» Rotary evaporator
Procedure:

e To a solution of diphenylmethanol (1 equivalent) in glacial acetic acid, add cysteamine
hydrochloride (1.2 equivalents).

» To the stirred mixture, add boron trifluoride diethyl etherate (1.5 equivalents) dropwise at
room temperature.

» Heat the reaction mixture to 80-90 °C and maintain for approximately 20-30 minutes. Monitor
the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

» Basify the aqueous mixture with a saturated sodium bicarbonate solution until the pH is
approximately 8-9.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).
o Combine the organic layers and wash with brine (2 x 30 mL).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure using a rotary evaporator to yield the crude product.

e The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-
(Diphenylmethylthio)ethylamine. For the hydrochloride salt, the free base can be dissolved in
a suitable solvent (e.g., diethyl ether) and treated with a solution of HCIl in the same solvent.

Pharmacology and Mechanism of Action

2-(Diphenylmethylthio)ethylamine is an inhibitor of the dopamine transporter (DAT), and also
exhibits inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter
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(NET). Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic
cleft, leading to an increase in the extracellular concentration of dopamine.

Monoamine Transporter Binding Affinities

The binding affinities of 2-(Diphenylmethylthio)ethylamine for the human dopamine, serotonin,
and norepinephrine transporters have been determined using radioligand binding assays. The
inhibition constants (Ki) are summarized in the table below.

Transporter Ki (nM)
Dopamine Transporter (DAT) 142
Serotonin Transporter (SERT) 3200
Norepinephrine Transporter (NET) 5700

Data from Kean et al., J. Med. Chem. 2014, 57, 3, 1000-1013.[1]

These data indicate that 2-(Diphenylmethylthio)ethylamine is a potent inhibitor of the dopamine
transporter with moderate selectivity over the serotonin and norepinephrine transporters.

Mechanism of Action at the Dopamine Transporter

As an analogue of Modafinil, 2-(Diphenylmethylthio)ethylamine is considered an "atypical"
dopamine transporter inhibitor. Atypical DAT inhibitors are a class of compounds that, while
blocking dopamine reuptake, do not produce the same psychostimulant and reinforcing effects
as classical DAT inhibitors like cocaine.[2][3] The proposed mechanism for this difference in
pharmacological profile lies in the conformational state of the transporter that these inhibitors
stabilize upon binding.

Classical DAT inhibitors, such as cocaine, are thought to bind to and stabilize the outward-
facing conformation of the transporter.[4] In contrast, atypical inhibitors like Modafinil and its
analogues are hypothesized to bind to a more inward-facing or occluded conformation of the
DAT.[2][4] This differential interaction with the transporter is believed to lead to a slower onset
of DAT inhibition and a different downstream signaling cascade, resulting in a reduced abuse
liability.
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Dopamine signaling at the synapse.

Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition
constant (Ki) of 2-(Diphenylmethylthio)ethylamine for the dopamine transporter.

Materials:

HEK293 cells stably expressing the human dopamine transporter (hDAT)

[FH]WIN 35,428 (radioligand)

Cocaine hydrochloride (for non-specific binding determination)

2-(Diphenylmethylthio)ethylamine (test compound)

Assay buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4
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96-well microplates

Glass fiber filters (e.g., Whatman GF/B)

Cell harvester

Scintillation counter

Scintillation fluid

Procedure:

 Membrane Preparation:

o Culture HEK293-hDAT cells to confluency.

[e]

Harvest cells and homogenize in ice-cold assay buffer.

o

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

[¢]

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

[¢]

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

[e]

Determine the protein concentration using a standard protein assay (e.g., BCA assay).
e Binding Assay:
o In a 96-well plate, add in triplicate:
» 50 uL of assay buffer (for total binding).
» 50 pL of 10 uM cocaine (for non-specific binding).
» 50 pL of varying concentrations of 2-(Diphenylmethylthio)ethylamine.
o Add 50 puL of [3BH]WIN 35,428 (at a concentration close to its Kd, e.g., 2 nM) to all wells.

o Add 150 pL of the membrane preparation (containing 10-20 ug of protein) to all wells.
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o Incubate the plate at room temperature for 2 hours with gentle agitation.

e Filtration and Counting:

[e]

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5%
polyethyleneimine (PEI) using a cell harvester.

[e]

Wash the filters three times with ice-cold assay buffer.

o

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

[¢]

Measure the radioactivity in a liquid scintillation counter.
o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the concentration of 2-
(Diphenylmethylthio)ethylamine.

o Determine the ICso value (the concentration of the compound that inhibits 50% of the
specific binding of the radioligand) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand binding assay workflow.
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Conclusion

2-(Diphenylmethylthio)ethylamine is a potent and selective dopamine transporter inhibitor with
a pharmacological profile characteristic of an atypical DAT inhibitor. Its synthesis is
straightforward, and its biological activity can be readily characterized using standard in vitro
assays. As a structural analogue of Modafinil, it represents an important chemical scaffold for
the design and development of novel therapeutic agents for disorders involving dopaminergic
dysfunction, with the potential for reduced abuse liability compared to classical
psychostimulants. Further research into the in vivo effects and the precise molecular
interactions of 2-(Diphenylmethylthio)ethylamine with the dopamine transporter will be crucial in
fully elucidating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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